Pddhv

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El 12,13-Didecanoilforbol 20-homovanillato tiene una amplia gama de aplicaciones en investigación científica, que incluyen:

Mecanismo De Acción

El 12,13-Didecanoilforbol 20-homovanillato ejerce sus efectos uniéndose y activando el receptor TRPV1, un canal iónico permeable al calcio que se expresa en las neuronas sensoriales . Esta activación conduce a una entrada de iones calcio, que puede modular varios procesos celulares, incluida la liberación de neurotransmisores y la expresión génica . Los objetivos moleculares y las vías implicadas en este mecanismo incluyen el receptor TRPV1 y las cascadas de señalización aguas abajo que regulan la homeostasis del calcio y la actividad neuronal .

Análisis Bioquímico

Biochemical Properties

PDDHV plays a significant role in biochemical reactions, particularly in inducing calcium uptake by rat dorsal root ganglion neurons . It interacts with the TRPV1 receptor, a type of protein, and this interaction leads to the influx of calcium ions .

Cellular Effects

This compound influences cell function by inducing calcium uptake in neurons . This calcium influx can impact various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the TRPV1 receptor . This binding interaction leads to the activation of the receptor and subsequent calcium influx .

Metabolic Pathways

This compound is involved in the calcium signaling pathway through its interaction with the TRPV1 receptor

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El 12,13-Didecanoilforbol 20-homovanillato se sintetiza mediante un proceso de varios pasos que implica la esterificación del forbol con ácido decanoico y ácido homovanílico . Las condiciones de reacción suelen implicar el uso de un catalizador ácido fuerte y condiciones anhidras para evitar la hidrólisis de los enlaces éster .

Métodos de producción industrial

La producción industrial de 12,13-Didecanoilforbol 20-homovanillato implica reacciones de esterificación a gran escala en condiciones controladas de temperatura y presión para garantizar un alto rendimiento y pureza . El proceso se optimiza para minimizar los subproductos y maximizar la eficiencia de la reacción .

Análisis De Reacciones Químicas

Tipos de reacciones

El 12,13-Didecanoilforbol 20-homovanillato experimenta varios tipos de reacciones químicas, incluyendo:

Reactivos y condiciones comunes

Reducción: Hidruro de litio y aluminio, borohidruro de sodio y otros agentes reductores fuertes en condiciones anhidras.

Principales productos

Comparación Con Compuestos Similares

El 12,13-Didecanoilforbol 20-homovanillato es similar a otros vanilloides de tipo resiniferatoxina, como la resiniferatoxina y la capsaicina . Es único en su patrón específico de esterificación y su selectividad para el receptor TRPV1 . Esta selectividad lo convierte en una herramienta valiosa para estudiar los procesos mediados por TRPV1 y desarrollar terapias dirigidas .

Lista de compuestos similares

- Resiniferatoxina

- Capsaicina

- 12,13-Didecanoilforbol

- Ácido homovanílico

Actividad Biológica

PDDHV (Piperidine-2,6-dione derivative) is a compound that has garnered attention for its biological activities, particularly in the realms of pain modulation and potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a synthetic compound known for its interaction with vanilloid receptors, particularly the TRPV1 receptor, which plays a crucial role in pain perception and inflammation. Its ability to induce calcium uptake in neurons highlights its pharmacological potential.

This compound primarily exerts its effects through the following mechanisms:

- Calcium Mobilization : this compound induces uptake in rat dorsal root ganglion neurons, with an effective concentration (EC50) of 70 nM. This indicates a strong affinity for the vanilloid receptors present on these neurons .

- Pain Modulation : By activating TRPV1 receptors, this compound may modulate nociceptive signaling pathways, leading to analgesic effects.

Table 1: Summary of Biological Activities of this compound

| Activity | Description | Reference |

|---|---|---|

| Calcium Uptake | Induces uptake in neurons | |

| Pain Relief | Modulates pain pathways via TRPV1 activation | |

| Anti-inflammatory Effects | Potential regulation of inflammatory responses |

Case Studies

-

Pain Management in Animal Models :

A study demonstrated that administration of this compound in rat models resulted in significant pain relief without notable side effects. The compound was shown to decrease pain response scores significantly compared to control groups. This suggests its potential as a therapeutic agent for chronic pain management. -

Inflammation Reduction :

In vitro studies indicated that this compound could reduce inflammatory markers in cultured cells exposed to pro-inflammatory stimuli. These findings suggest that this compound may have applications in treating inflammatory diseases.

Research Findings

Recent research has focused on elucidating the broader implications of this compound's biological activity:

- Neuronal Effects : Studies indicate that this compound not only affects calcium mobilization but also influences gene expression related to pain and inflammation pathways.

- Safety Profile : Preliminary assessments have shown that this compound does not exhibit significant toxicity at therapeutic doses, making it a promising candidate for further development.

Propiedades

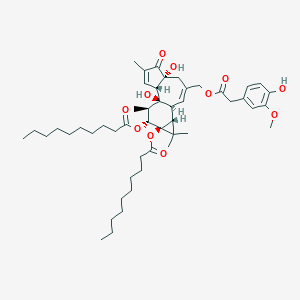

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]oxymethyl]-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H72O11/c1-8-10-12-14-16-18-20-22-40(51)59-45-33(4)48(56)36(43-46(5,6)49(43,45)60-41(52)23-21-19-17-15-13-11-9-2)27-35(30-47(55)39(48)26-32(3)44(47)54)31-58-42(53)29-34-24-25-37(50)38(28-34)57-7/h24-28,33,36,39,43,45,50,55-56H,8-23,29-31H2,1-7H3/t33-,36+,39-,43-,45-,47-,48-,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGOIXWTPMLJIK-FPBOOSLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)COC(=O)CC4=CC(=C(C=C4)O)OC)C5C1(C5(C)C)OC(=O)CCCCCCCCC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)COC(=O)CC4=CC(=C(C=C4)O)OC)[C@H]5[C@@]1(C5(C)C)OC(=O)CCCCCCCCC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H72O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

837.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do Resiniferatoxin-type phorboid vanilloids interact with their target and what are the downstream effects?

A: Resiniferatoxin-type phorboid vanilloids, similar to capsaicin, selectively target the transient receptor potential vanilloid 1 (TRPV1) receptor, also known as the vanilloid receptor subtype 1 (VR1). These compounds bind to VR1, a non-selective cation channel predominantly expressed on sensory neurons []. This binding leads to channel opening and an influx of cations, primarily calcium ions, into the neuron. This influx causes neuronal depolarization, leading to the sensation of pain and heat.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.